GluN2B-NMDAR antagonist-1

Neuroprotection Excitotoxicity Ischemic Injury

Select GluN2B-NMDAR antagonist-1 for its unique, validated neuroprotective efficacy (55.8% protection at 5μM) and exceptional plasma stability (>289 min). This tool compound outperforms ifenprodil and offers distinct advantages over affinity-focused antagonists. It is ideal for in vivo vascular dementia models and ERK signaling pathway studies. Ensure your research demands this specific, non-substitutable profile. Purchase high-purity material for reliable results.

Molecular Formula C26H23BrN2O2
Molecular Weight 475.4 g/mol
Cat. No. B12399160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGluN2B-NMDAR antagonist-1
Molecular FormulaC26H23BrN2O2
Molecular Weight475.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Br)CCNC(=O)C=CC4=CC=C(C=C4)O
InChIInChI=1S/C26H23BrN2O2/c27-22-5-3-4-20(16-22)17-29-18-21(24-6-1-2-7-25(24)29)14-15-28-26(31)13-10-19-8-11-23(30)12-9-19/h1-13,16,18,30H,14-15,17H2,(H,28,31)/b13-10+
InChIKeyCQRLHYONIXGPET-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GluN2B-NMDAR Antagonist-1: An Orally Active, Neuroprotective GluN2B-Selective NMDA Receptor Antagonist for Ischemic Injury Research


GluN2B-NMDAR antagonist-1 (also referred to as Compound Z25) is a synthetic small molecule that functions as a selective, orally active antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor [1]. It has the molecular formula C₂₆H₂₃BrN₂O₂ and a molecular weight of 475.38 g/mol . The compound was developed through a pharmacophore-merging strategy that incorporates structural features of the reference GluN2B antagonists ifenprodil and EVT-101, with the goal of improving neuroprotective activity and drug-like properties [1].

Why GluN2B-NMDAR Antagonist-1 Cannot Be Simply Substituted with Another GluN2B Antagonist


Although multiple GluN2B-selective antagonists are commercially available, they are not interchangeable. GluN2B-NMDAR antagonist-1 demonstrates a distinctive profile of potent neuroprotection coupled with remarkable plasma stability that directly translates to in vivo efficacy in a vascular dementia model [1]. In contrast, many other GluN2B antagonists, such as CERC-301 (rislenemdaz) and EVT-101, are characterized primarily by their high binding affinity (Ki values of 8.1 nM and IC₅₀ of 12 nM, respectively) [2], yet they lack publicly reported neuroprotection data in the SH-SY5Y NMDA-insult model. Additionally, GluN2B-NMDAR antagonist-2 (IC₅₀ 74.01 nM) is less potent and exhibits mild cytotoxicity . The unique combination of validated neuroprotective activity and extended plasma half-life (>289.1 min) makes GluN2B-NMDAR antagonist-1 a distinct and non-substitutable tool compound for studies where cellular protection and in vivo stability are paramount [1].

Quantitative Evidence Guide: How GluN2B-NMDAR Antagonist-1 Compares to Key Alternatives


Superior Neuroprotection in SH-SY5Y Cells: Head-to-Head Comparison with Ifenprodil

GluN2B-NMDAR antagonist-1 (Compound Z25) provides significantly better neuroprotection than the positive control ifenprodil in an NMDA-induced SH-SY5Y cell injury model. At the same concentration (5 μM), Z25 achieved a neuroprotection percentage of 55.8 ± 0.6%, whereas ifenprodil provided only 41.0 ± 2.7% protection [1].

Neuroprotection Excitotoxicity Ischemic Injury SH-SY5Y NMDA-induced cell death

Exceptional Plasma Stability: In Vitro Half-Life Far Exceeding Typical Stability Thresholds

GluN2B-NMDAR antagonist-1 exhibits remarkable plasma stability with a half-life (t₁/₂) greater than 289.1 minutes in in vitro plasma assays [1]. This value substantially exceeds typical stability benchmarks for drug-like molecules, where a half-life >60 minutes is generally considered stable, and >120 minutes is deemed excellent. For comparison, many GluN2B antagonists lack publicly reported plasma stability data, and those that do often show moderate to poor stability.

Plasma stability Drug-like properties Pharmacokinetics In vitro ADME Metabolic stability

p-ERK1/2 Modulation Matches Ifenprodil at Lower Concentration

In SH-SY5Y cells, GluN2B-NMDAR antagonist-1 (Z25) upregulates NMDA-induced downregulation of p-ERK1/2 expression and reaches the same level of effect as ifenprodil at a concentration of 0.5 μM [1]. This indicates comparable or more potent modulation of downstream neuroprotective signaling pathways at lower concentrations.

p-ERK1/2 signaling NMDA receptor SH-SY5Y Neuroprotection mechanism Western blot

In Vivo Cognitive Improvement in Vascular Dementia Mouse Model

Oral administration of GluN2B-NMDAR antagonist-1 (Z25) at doses of 20–80 mg/kg significantly improved cognitive performance in an ICV-ET1-induced vascular dementia mouse model. Treated mice exhibited decreased escape latency and swimming distance in behavioral tests, indicating improved learning and memory function compared to vehicle-treated controls [1].

Vascular dementia Cognitive function ICV-ET1 model In vivo efficacy Oral administration

Oral Bioavailability and Pharmacokinetic Profile in C57 Mice

In C57 mice, GluN2B-NMDAR antagonist-1 (Z25) demonstrates oral bioavailability with a Cmax of 181.7 ng/mL following a 10 mg/kg oral dose, and an elimination half-life (T1/2) of 1.11 hours [1]. The bioavailability (F%) was calculated as 3.12 ± 0.01% [1]. While the absolute bioavailability is low, the compound achieves measurable plasma concentrations following oral administration, which supports its classification as an orally active agent.

Oral bioavailability Pharmacokinetics PK parameters In vivo ADME C57 mice

Recommended Research Applications for GluN2B-NMDAR Antagonist-1 Based on Validated Evidence


In Vitro Screening for Neuroprotective Compounds in Excitotoxicity Models

Given its demonstrated superiority over ifenprodil in protecting SH-SY5Y cells from NMDA-induced injury (55.8% vs. 41.0% protection at 5 μM) [1], GluN2B-NMDAR antagonist-1 is an ideal positive control or reference compound for high-throughput screens aiming to identify novel neuroprotective agents targeting GluN2B-mediated excitotoxicity.

In Vivo Studies of Vascular Dementia and Ischemic Stroke

The compound has shown in vivo efficacy in improving cognitive function in an ICV-ET1-induced vascular dementia mouse model when administered orally at 20–80 mg/kg [1]. This makes it a suitable tool compound for preclinical studies investigating the role of GluN2B antagonism in vascular cognitive impairment and for evaluating therapeutic strategies in ischemic brain injury.

Pharmacokinetic and ADME Optimization Studies

With a reported plasma half-life exceeding 289.1 minutes and a well-characterized oral PK profile in C57 mice (Cmax 181.7 ng/mL, T1/2 1.11 h, F% 3.12%) [1], GluN2B-NMDAR antagonist-1 serves as a benchmark compound for medicinal chemistry efforts aimed at improving the bioavailability and metabolic stability of GluN2B-targeted agents.

Mechanistic Studies of GluN2B-Mediated Neuroprotection

The compound's ability to upregulate NMDA-induced p-ERK1/2 downregulation, matching the effect of ifenprodil at 0.5 μM [1], validates its utility in dissecting the downstream signaling pathways responsible for neuroprotection. Researchers can use it to probe ERK-dependent mechanisms in neuronal survival and plasticity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for GluN2B-NMDAR antagonist-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.